alpha-Methyldopamine

Alpha-2 adrenoceptor Vasoconstriction Phenethylamine

Alpha-Methyldopamine (3,4-dihydroxyamphetamine) is the definitive research tool for adrenergic receptor subtype dissection. The critical alpha-methyl substitution eliminates direct dopaminergic agonist activity while conferring exclusive α2-adrenoceptor-mediated vasoconstriction—dopamine and norepinephrine cannot replicate this selectivity. Its (S)-enantiomer exhibits 23-fold α2-selectivity, and the compound shows dramatically enhanced β2-adrenoceptor activity. Essential for presynaptic modulation studies, amphetamine metabolism research, and false neurotransmitter investigations. Do not substitute generic catecholamines; only α-Me-DA delivers the pharmacological specificity required for valid, reproducible experimental outcomes.

Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
CAS No. 555-64-6
Cat. No. B1210744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Methyldopamine
CAS555-64-6
Synonyms3,4-dihydroxyamphetamine
alpha-methyldopamine
alpha-methyldopamine monohydrobromide
alpha-methyldopamine monohydrobromide, (+-)-isomer
alpha-methyldopamine monohydrochloride
alpha-methyldopamine monohydrochloride, (+-)-isomer
alpha-methyldopamine monohydrochloride, (R)-isomer
alpha-methyldopamine monohydrochloride, (S)-isomer
alpha-methyldopamine, (+-)-isomer
alpha-methyldopamine, (R)-isomer
alpha-methyldopamine, (S)-isomer
alpha-methyldopamine, conjugate monoacid
catecholamphetamine
Molecular FormulaC9H13NO2
Molecular Weight167.2 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)O)O)N
InChIInChI=1S/C9H13NO2/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5-6,11-12H,4,10H2,1H3
InChIKeyKSRGADMGIRTXAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Methyldopamine (CAS 555-64-6): Catecholamine Research Chemical for Adrenergic Selectivity and Neurotransmission Studies


Alpha-Methyldopamine (α-Me-DA, CAS 555-64-6), also known as 3,4-dihydroxyamphetamine, is a synthetic catecholamine belonging to the amphetamine chemical class [1]. It is characterized by an alpha-methyl substitution on the ethylamine side chain of dopamine, a modification that critically alters its receptor binding profile and functional activity [2]. Primarily utilized as a research chemical, α-methyldopamine serves as a key tool for dissecting adrenergic receptor subtypes, studying presynaptic modulation of neurotransmission, and investigating the metabolic fate of amphetamine derivatives [3].

Why Alpha-Methyldopamine Cannot Be Substituted by Dopamine or Other Phenethylamines for Adrenergic Selectivity Studies


Generic substitution with the endogenous neurotransmitter dopamine, or other close phenethylamine analogs like norepinephrine or epinephrine, is not scientifically valid for studies focused on adrenergic receptor selectivity or indirect sympathomimetic mechanisms. The critical alpha-methyl substitution on alpha-methyldopamine induces a profound functional shift in receptor pharmacology. While dopamine acts equally on postsynaptic alpha-1 and alpha-2 adrenoceptors, alpha-methyldopamine is shown to produce vasoconstriction exclusively via alpha-2 adrenoceptors [1]. Furthermore, this substitution eliminates direct dopaminergic agonist activity, a property retained by dopamine, and dramatically enhances beta-2 adrenoceptor-mediated effects, a characteristic not shared by its non-methylated parent compound [2]. Therefore, utilizing a generic catecholamine would yield fundamentally different experimental outcomes, invalidating any research dependent on these specific pharmacological properties.

Quantitative Evidence for the Differentiation of Alpha-Methyldopamine (CAS 555-64-6) in Receptor Pharmacology


Alpha-Methyldopamine Exhibits a Functional Shift from Non-Selective to Exclusively Alpha-2 Adrenoceptor-Mediated Vasoconstriction Compared to Dopamine

Alpha-methyl substitution of dopamine results in a complete functional shift in the receptor subtype mediating vasoconstriction. While dopamine induces vasoconstriction mediated equally by both postsynaptic vascular alpha-1 and alpha-2 adrenoceptors, its alpha-methyl derivative (alpha-methyldopamine) produces vasoconstriction exclusively through activation of alpha-2 adrenoceptors [1].

Alpha-2 adrenoceptor Vasoconstriction Phenethylamine

The (S)-Enantiomer of Alpha-Methyldopamine Demonstrates a 23-Fold Selectivity for Alpha-2 Over Alpha-1 Adrenoceptors in In Vitro Assays

Stereochemical analysis reveals a dramatic difference in receptor selectivity. The 2S(+)-isomer of alpha-methyldopamine is highly selective for the alpha-2 adrenergic receptor, exhibiting a 23-fold selectivity over the alpha-1 receptor. In contrast, the 2R(-)-isomer displays no alpha-receptor subtype specificity [1].

Stereoselectivity Alpha-2 adrenoceptor Phenethylamine

Alpha-Methyldopamine Lacks Direct Dopaminergic Agonist Activity in Contrast to Dopamine and Rigid Analogs

In a direct comparison with semirigid dopamine congeners derived from 2-aminotetralin systems, alpha-methyldopamine and its N-alkylated derivatives were found to be inert as direct dopaminergic agonists in a variety of animal assays, both centrally and peripherally [1]. This is in contrast to dopamine itself and certain rigid analogs which do exhibit direct agonist activity.

Dopamine agonist Conformational analysis 2-aminotetralin

Alpha-Methyldopamine Impairs Sympathetic Neurotransmission via Presynaptic Alpha-Adrenoceptors, Not Dopaminergic Receptors Like Dopamine and Epinine

In a study of sympathetic neurotransmission to the myocardium in dogs, alpha-methyldopamine impaired nerve stimulation responses via a different presynaptic mechanism compared to dopamine and epinine. The effect of alpha-methyldopamine was completely reversed by the alpha-antagonist phentolamine, but only partially restored by the dopamine antagonist haloperidol. Conversely, the effects of dopamine and epinine were completely prevented by haloperidol, indicating a presynaptic dopaminergic mechanism [1].

Presynaptic receptor Sympathetic neurotransmission Cardioacceleration

Alpha-Methyl Substitution of Dopamine Dramatically Increases Beta-2 Adrenoceptor-Mediated Vasodepressor Potency

Alpha-methyl substitution of dopamine, as well as norepinephrine and epinephrine, is consistently associated with a dramatic increase in potency for beta-2 adrenoceptor-mediated vasodepressor activity [1]. While the exact fold-increase for dopamine to alpha-methyldopamine is not quantified in the abstract, the study concludes that alpha-methyl substitution leads to 'dramatic increases' in beta-2 activity, a finding that is in marked contrast to the inconsistent effects on beta-1 adrenoceptors.

Beta-2 adrenoceptor Vasodepression SAR

Optimal Research Applications for Alpha-Methyldopamine (CAS 555-64-6) Based on Differentiated Pharmacology


Selective Pharmacological Probing of Alpha-2 Adrenoceptor Function In Vivo and In Vitro

Alpha-methyldopamine is the optimal tool for experiments requiring selective activation of alpha-2 adrenoceptors without concurrent alpha-1 receptor stimulation. Its exclusive alpha-2 mediated vasoconstriction in the pithed rat model [1], and the 23-fold alpha-2 selectivity of its active (S)-enantiomer [2], make it superior to dopamine or norepinephrine which lack this subtype specificity. This property is invaluable for studying the role of alpha-2 receptors in blood pressure regulation, neurotransmitter release, and other physiological processes.

Investigating Presynaptic Modulation of Neurotransmission via Alpha-Adrenergic Mechanisms

Researchers studying presynaptic regulation of neurotransmitter release should utilize alpha-methyldopamine to selectively target the alpha-adrenergic pathway. Evidence from dog myocardium studies confirms it inhibits sympathetic neurotransmission via this mechanism, an effect reversed by the alpha-antagonist phentolamine [1]. This is in clear distinction to dopamine and epinine, which act through presynaptic dopaminergic receptors, allowing for clean discrimination between these two modulatory systems.

Studies on Beta-2 Adrenoceptor Activation with Minimal Beta-1 Crosstalk

For applications requiring a tool with dramatically enhanced beta-2 adrenoceptor activity, alpha-methyldopamine is a valuable candidate. While dopamine has some beta-2 activity, alpha-methyl substitution leads to a marked and consistent increase in beta-2 mediated vasodepression [1]. This characteristic allows for the investigation of beta-2 receptor pharmacology with a different efficacy profile compared to endogenous catecholamines or synthetic beta-2 agonists.

Reference Standard for the Study of Indirect Sympathomimetic and 'False Transmitter' Mechanisms

Given its established lack of direct dopaminergic agonist activity [1] and its documented role as a metabolite and potential false neurotransmitter [2], alpha-methyldopamine serves as an essential reference standard for dissecting indirect sympathomimetic mechanisms. It is particularly useful in studies of amphetamine derivative metabolism and neurotoxicity, where it is a key intermediate [3], distinguishing its indirect effects from the direct receptor activation caused by compounds like dopamine.

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